

# The Role of PBRM1 BD2 in Chromatin Remodeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Polybromo-1 (PBRM1), a key component of the Polybromo-associated BRG1/BRM-associated factor (PBAF) chromatin remodeling complex, plays a critical role in regulating gene expression and maintaining genome stability.[1][2] Its function is intricately linked to its unique structure, which includes six tandem bromodomains (BDs), making it an essential targeting subunit of the PBAF complex.[2][3] Among these, the second bromodomain, PBRM1 BD2, has emerged as a crucial reader of the histone code, with distinct functionalities that are pivotal for the complex's recruitment to chromatin and its subsequent remodeling activities. This technical guide provides a comprehensive overview of the core functions of PBRM1 BD2, its involvement in key signaling pathways, and detailed experimental protocols for its study.

## Core Function of PBRM1 BD2: A Dual-Binding Reader

PBRM1 BD2 functions as a versatile "reader" domain, recognizing specific epigenetic marks on histones and, uniquely, also binding to nucleic acids. This dual-binding capability is central to its role in tethering the PBAF complex to specific genomic loci.

#### **Acetylated Histone Recognition**



The primary and most well-characterized function of PBRM1 BD2 is its specific recognition of acetylated lysine residues on histone tails. Extensive research has demonstrated that PBRM1 BD2, in concert with other bromodomains within PBRM1 (notably BD4 and BD5), exhibits a high affinity for histone H3 acetylated at lysine 14 (H3K14ac).[2][4][5] This interaction is a key mechanism for recruiting the PBAF complex to active gene promoters and enhancers, regions often enriched with this histone mark.[2] While individual bromodomains exhibit weak binding, their collaboration within the full-length PBRM1 protein results in a strong and specific interaction with H3K14ac.[4][5]

### **Novel RNA Binding Activity**

Recent studies have unveiled a novel function for PBRM1 BD2: the ability to selectively bind to double-stranded RNA (dsRNA).[1][3] This interaction is significant as it enhances the affinity of BD2 for its primary target, the H3K14ac peptide.[1] This suggests a cooperative mechanism where both histone marks and nuclear RNAs can influence the localization and activity of the PBAF complex. The RNA-binding activity of PBRM1 BD2 is mediated by a distinct binding pocket, and its disruption has been shown to compromise the chromatin association of PBRM1 and its cellular functions.[1][3]

## **Quantitative Data on PBRM1 BD2 Interactions**

The binding affinities of PBRM1 BD2 for various ligands, including small molecule inhibitors, histone peptides, and nucleic acids, have been quantified using several biophysical techniques. These data are crucial for understanding the domain's function and for the development of targeted therapeutics.

## Table 1: Binding Affinities of Small Molecule Inhibitors for PBRM1 BD2



| Compound/Fra<br>gment                             | Method        | Binding<br>Affinity (Kd) | IC50           | Reference |
|---------------------------------------------------|---------------|--------------------------|----------------|-----------|
| Fragment 5 (2-<br>phenyldihydroqui<br>nazolinone) | NMR Titration | 45.3 ± 8.1 μM            | -              | [6]       |
| Fragment 6<br>(acridone<br>scaffold)              | NMR Titration | 79 µM                    | 127 ± 30 μM    | [6]       |
| Compound 7                                        | ITC           | 0.7 μΜ                   | 0.2 ± 0.02 μM  | [6]       |
| Compound 8                                        | ITC           | 6.9 μΜ                   | 6.3 ± 1.4 μM   | [6]       |
| Compound 11                                       | ITC           | 9.3 μΜ                   | 1.0 ± 0.2 μM   | [6]       |
| Compound 12                                       | -             | -                        | 1.1 ± 0.2 μM   | [6]       |
| Compound 13                                       | -             | -                        | 1.7 ± 0.3 μM   | [6]       |
| Compound 14                                       | -             | -                        | 2.1 ± 0.4 μM   | [6]       |
| Compound 16                                       | ITC           | 1.5 ± 0.9 μM             | 0.26 ± 0.04 μM | [6]       |
| Compound 17                                       | -             | -                        | 0.87 ± 0.14 μM | [6]       |
| Compound 20                                       | -             | -                        | 5.6 ± 1.0 μM   | [6]       |
| Compound 21                                       | -             | -                        | 0.86 ± 0.15 μM | [6]       |
| Compound 22                                       | -             | -                        | 1.3 ± 0.3 μM   | [6]       |
| Compound 24                                       | -             | -                        | 0.43 ± 0.04 μM | [6]       |
| Compound 25                                       | -             | -                        | 0.22 ± 0.02 μM | [6]       |
| Compound 26                                       | -             | -                        | 0.29 ± 0.05 μM | [6]       |

**Table 2: Binding Affinities of PBRM1 BD2 for Biological Molecules** 



| Ligand                                  | Method        | Binding Affinity<br>(Kd) | Reference |
|-----------------------------------------|---------------|--------------------------|-----------|
| H3K14ac peptide                         | NMR Titration | 0.41 ± 0.03 mM           | [3]       |
| H3K14ac peptide (in presence of dsRNAI) | NMR Titration | 0.32 ± 0.06 mM           | [3]       |
| dsRNAI (stem-loop)                      | NMR Titration | 0.025 ± 0.008 mM         | [1]       |
| dsDNA                                   | NMR Titration | 0.91 ± 0.38 mM           | [1]       |
| ssRNAI (poly-U)                         | NMR Titration | 0.35 ± 0.08 mM           | [1]       |
| ssDNA                                   | NMR Titration | 0.13 ± 0.03 mM           | [1]       |

## **Signaling Pathways Involving PBRM1 BD2**

PBRM1, through the action of its bromodomains including BD2, is implicated in several critical signaling pathways that regulate cell growth, stress response, and tumorigenesis.

### PBRM1 and the p53 Pathway

PBRM1 has been identified as a reader of p53 acetylation, a key post-translational modification that governs p53's transcriptional activity. While BD4 is primarily responsible for recognizing acetylated p53, BD2's role in anchoring the PBAF complex to H3K14ac at p53 target gene promoters is crucial for facilitating p53-dependent transcription.[7][8] This highlights a cooperative mechanism where different bromodomains of PBRM1 read distinct acetylation marks on both histones and non-histone proteins to co-activate gene expression.





Click to download full resolution via product page

PBRM1 BD2 in the p53 signaling pathway.

### PBRM1 and Hypoxia-Inducible Factor (HIF) Signaling

PBRM1 plays a role in the cellular response to hypoxia by regulating the activity of HIF-1 $\alpha$ .[9] [10] While the broader PBAF complex is involved in remodeling chromatin at HIF target genes, PBRM1 itself can bind to HIF-1 $\alpha$  mRNA.[9] This suggests a multi-layered regulation where PBRM1 BD2-mediated chromatin targeting and direct RNA binding could cooperate to fine-tune the expression of hypoxia-responsive genes.





Click to download full resolution via product page

PBRM1 BD2 in the HIF-1 $\alpha$  signaling pathway.

#### PBRM1 and NF-kB Signaling

Loss of PBRM1 has been shown to lead to the aberrant activation of the NF-κB pathway.[11] [12] PBRM1-deficient PBAF complexes can be retargeted to distal enhancers containing NF-κB motifs, leading to heightened NF-κB activity.[11] This suggests that PBRM1, likely through the chromatin anchoring function of its bromodomains like BD2, plays a role in restricting the activity of the NF-κB pathway.



Click to download full resolution via product page

PBRM1 BD2 in the NF-kB signaling pathway.

## **Experimental Protocols**

Detailed methodologies are essential for the accurate study of PBRM1 BD2 function and its interactions. Below are protocols for key experiments.

## Protocol 1: AlphaScreen Assay for PBRM1 BD2 Inhibitor Screening

This protocol describes a competition-based AlphaScreen assay to identify and characterize inhibitors of the PBRM1 BD2-H3K14ac interaction.



#### Materials:

- His-tagged PBRM1 BD2 protein
- Biotinylated H3K14ac peptide
- Streptavidin-coated Donor beads (PerkinElmer)
- Nickel Chelate Acceptor beads (PerkinElmer)
- Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS
- Test compounds (dissolved in DMSO)
- 384-well low-volume microplates (e.g., ProxiPlate)

#### Procedure:

- Reagent Preparation:
  - Dilute His-tagged PBRM1 BD2 and biotinylated H3K14ac peptide in Assay Buffer to desired working concentrations (optimization required, typically in the low nanomolar range).
  - Prepare a serial dilution of test compounds in DMSO, then dilute in Assay Buffer.
- Assay Plate Setup:
  - Add 2 μL of diluted test compound or DMSO (for controls) to the wells of the 384-well plate.
  - Add 2 μL of diluted His-tagged PBRM1 BD2 to all wells.
  - Add 2 μL of diluted biotinylated H3K14ac peptide to all wells except for the "no peptide" control wells.
  - Incubate the plate at room temperature for 30 minutes.
- Bead Addition:

### Foundational & Exploratory





- Prepare a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in Assay Buffer.
- $\circ$  Add 4  $\mu$ L of the bead mixture to all wells.
- Incubate the plate in the dark at room temperature for 60 minutes.
- Data Acquisition:
  - Read the plate on an AlphaScreen-compatible plate reader.
- Data Analysis:
  - Normalize the data to positive (DMSO) and negative (no peptide) controls.
  - Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.





Click to download full resolution via product page

Workflow for AlphaScreen-based inhibitor screening.



## Protocol 2: Fluorescence Polarization (FP) Assay for Binding Affinity Determination

This protocol outlines the use of a fluorescence polarization assay to quantify the binding affinity between PBRM1 BD2 and a fluorescently labeled ligand (e.g., a fluorescently tagged H3K14ac peptide).

#### Materials:

- PBRM1 BD2 protein
- Fluorescently labeled ligand (e.g., FITC-H3K14ac peptide)
- Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
- Black, low-binding 384-well microplates

#### Procedure:

- Reagent Preparation:
  - Prepare a stock solution of PBRM1 BD2 in Assay Buffer.
  - Prepare a stock solution of the fluorescently labeled ligand in Assay Buffer.
- Assay Plate Setup:
  - In the wells of the 384-well plate, create a serial dilution of the PBRM1 BD2 protein in Assay Buffer.
  - To each well, add a fixed, low concentration of the fluorescently labeled ligand (typically in the low nanomolar range, below the expected Kd).
  - Include control wells with only the fluorescent ligand (for minimum polarization) and buffer only (for background).
- Incubation:







 Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

#### · Data Acquisition:

 Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters and polarizers.

#### • Data Analysis:

- Subtract the background fluorescence from all readings.
- Plot the fluorescence polarization values against the concentration of PBRM1 BD2.
- Fit the data to a one-site binding equation to determine the dissociation constant (Kd).





Click to download full resolution via product page

Workflow for Fluorescence Polarization binding assay.

## **Protocol 3: Nucleosome Pulldown Assay**



This protocol describes a method to assess the interaction of PBRM1 BD2 with reconstituted nucleosomes.

#### Materials:

- GST-tagged PBRM1 BD2 protein
- Reconstituted biotinylated nucleosomes (unmodified or with specific histone modifications, e.g., H3K14ac)
- · Streptavidin magnetic beads
- Binding Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% Nonidet P-40
- Wash Buffer: Binding Buffer with adjusted NaCl concentration if needed
- Elution Buffer: 2x SDS-PAGE loading buffer
- Glutathione agarose beads (for GST pulldown)

Procedure (for biotinylated nucleosome pulldown):

- Nucleosome Immobilization:
  - Incubate streptavidin magnetic beads with biotinylated nucleosomes in Binding Buffer for 1 hour at 4°C with rotation.
  - Wash the beads twice with Binding Buffer to remove unbound nucleosomes.
- Protein Binding:
  - Add purified GST-tagged PBRM1 BD2 protein to the nucleosome-bound beads.
  - Incubate for 2 hours at 4°C with rotation.
- Washing:
  - Wash the beads three times with Wash Buffer to remove non-specific binders.



- Elution and Analysis:
  - Elute the bound proteins by adding Elution Buffer and heating at 95°C for 5 minutes.
  - Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-GST antibody.

Procedure (for GST-tagged protein pulldown):

- · Protein Immobilization:
  - Incubate glutathione agarose beads with GST-tagged PBRM1 BD2 in Binding Buffer for 1 hour at 4°C.
  - Wash the beads to remove unbound protein.
- Nucleosome Binding:
  - Add reconstituted nucleosomes to the protein-bound beads.
  - Incubate for 2 hours at 4°C.
- Washing and Elution:
  - Follow steps 3 and 4 from the biotinylated nucleosome pulldown protocol.
  - Analyze the eluate by SDS-PAGE and Western blotting using antibodies against histone proteins (e.g., anti-H3).[13]

#### Conclusion

PBRM1 BD2 is a multifaceted reader domain that plays a crucial role in the chromatin targeting of the PBAF complex through its ability to recognize both acetylated histones and double-stranded RNA. Its involvement in key signaling pathways underscores its importance in cellular homeostasis and disease. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the function of PBRM1 BD2 and to develop novel therapeutic strategies targeting this critical component of the chromatin remodeling machinery.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. PBRM1 bromodomains associate with RNA to facilitate chromatin association PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. High affinity binding of H3K14ac through collaboration of bromodomains 2, 4 and 5 is critical for the molecular and tumor suppressor functions of PBRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High affinity binding of H3K14ac through collaboration of bromodomains 2, 4 and 5 is critical for the molecular and tumor suppressor functions of PBRM1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "PBRM1 acts as a p53 lysine-acetylation reader to suppress renal tumor " by Weijia Cai, Liya Su et al. [jdc.jefferson.edu]
- 8. researchgate.net [researchgate.net]
- 9. PBRM1 Cooperates with YTHDF2 to Control HIF-1α Protein Translation PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 11. PBRM1-deficient PBAF complexes target aberrant genomic loci to activate the NF-κB
  pathway in clear cell renal cell carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PBRM1 bromodomains variably influence nucleosome interactions and cellular function PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of PBRM1 BD2 in Chromatin Remodeling: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12404804#role-of-pbrm1-bd2-in-chromatin-remodeling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com